Cas no 899728-63-3 (ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-(2-chlorophenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
- ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
-
- Inchi: 1S/C19H14ClFN2O6S/c1-2-28-19(25)18-15(29-30(26,27)16-6-4-3-5-14(16)20)11-17(24)23(22-18)13-9-7-12(21)8-10-13/h3-11H,2H2,1H3
- InChI Key: MCSVMPZSGRJHRY-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C=C1OS(C1=CC=CC=C1Cl)(=O)=O
ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2698-0300-2μmol |
ethyl 4-[(2-chlorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899728-63-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2698-0300-5μmol |
ethyl 4-[(2-chlorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899728-63-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2698-0300-10μmol |
ethyl 4-[(2-chlorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899728-63-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2698-0300-20μmol |
ethyl 4-[(2-chlorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899728-63-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2698-0300-1mg |
ethyl 4-[(2-chlorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899728-63-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2698-0300-2mg |
ethyl 4-[(2-chlorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899728-63-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2698-0300-3mg |
ethyl 4-[(2-chlorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899728-63-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2698-0300-4mg |
ethyl 4-[(2-chlorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899728-63-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2698-0300-5mg |
ethyl 4-[(2-chlorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899728-63-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2698-0300-10mg |
ethyl 4-[(2-chlorobenzenesulfonyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899728-63-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Ethyl 4-(2-Chlorobenzenesulfonyl)oxy-1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 899728-63-3): A Comprehensive Overview
Ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 899728-63-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazines and features a unique combination of functional groups, including a chlorobenzenesulfonyl moiety, a fluorophenyl group, and an ester functionality. The structural complexity of this molecule makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chlorobenzenesulfonyl group in ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is known for its ability to enhance the lipophilicity and metabolic stability of the molecule. This property is crucial in drug design, as it can improve the bioavailability and pharmacokinetic profile of potential drug candidates. Additionally, the presence of the fluorophenyl group can modulate the binding affinity and selectivity of the compound towards specific biological targets, making it a versatile scaffold for drug discovery.
Recent studies have highlighted the potential of ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
Another area of interest is the compound's potential as an antiviral agent. Research conducted at a leading pharmaceutical institute revealed that ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate shows promising activity against several viral strains, including influenza and herpes simplex viruses. The mechanism of action appears to involve interference with viral replication processes, making it a potential lead compound for further development in antiviral therapy.
The ester functionality in ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate also plays a crucial role in its biological activity. Ester groups are often used in prodrug strategies to improve solubility and stability before enzymatic cleavage releases the active metabolite. This feature can enhance the therapeutic index of the compound by optimizing its delivery and distribution within the body.
In addition to its therapeutic potential, ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been studied for its use as a synthetic intermediate in organic synthesis. Its unique structure provides a versatile platform for the synthesis of more complex molecules with diverse biological activities. Researchers have utilized this compound as a building block to create libraries of analogs with varying functional groups, enabling high-throughput screening for new drug leads.
The synthesis of ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multiple steps and requires precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, coupling reactions, and cyclization steps. Recent advancements in green chemistry have led to more sustainable and environmentally friendly methods for synthesizing this compound, reducing waste and improving overall efficiency.
Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate as a potential therapeutic agent. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 899728-63-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research continues to uncover new applications and optimize its properties, this compound is poised to play an important role in advancing medical treatments for various diseases.
899728-63-3 (ethyl 4-(2-chlorobenzenesulfonyl)oxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)